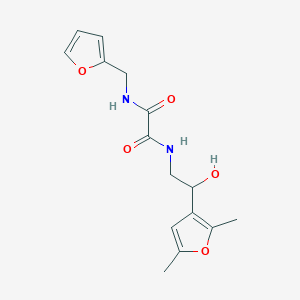

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl group, combining a dimethylfuran ring with a hydroxyethyl chain.

- N2-substituent: A furan-2-ylmethyl group, adding further aromaticity and electron-rich properties.

Below, we compare it with structurally or functionally related oxalamides.

Properties

IUPAC Name |

N'-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-9-6-12(10(2)22-9)13(18)8-17-15(20)14(19)16-7-11-4-3-5-21-11/h3-6,13,18H,7-8H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXTWVBNMSBRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 2,5-dimethylfuran with an appropriate oxalamide precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives. Substitution reactions can lead to a wide range of substituted furans with different functional groups.

Scientific Research Applications

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan rings can interact with various enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Findings and Implications

Metabolic Considerations : Unlike S336, which resists amide hydrolysis , the target’s furan groups may undergo oxidative metabolism, necessitating further toxicological studies.

Application Potential: The compound’s dual furan motifs align with flavoring agents (e.g., S336) but lack the heterocyclic diversity seen in antiviral derivatives.

Biological Activity

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan Rings : Contributing to its biological activity and chemical reactivity.

- Hydroxyethyl Group : Enhancing solubility and potentially influencing interactions with biological targets.

- Oxalamide Functional Group : Known for its role in various biological processes.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₄ |

| Molecular Weight | 325.36 g/mol |

| CAS Number | 2309342-11-6 |

| Density | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing : To facilitate the reaction under controlled temperature.

- Inert Atmosphere : Using nitrogen to prevent oxidation during synthesis.

- Purification : Techniques such as chromatography are employed to isolate the desired product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the area of neuropharmacology and oncology.

Anticancer Activity

Studies have shown that oxalamides can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against murine Sarcoma 180 and L1210 cells, suggesting a potential for this compound to exhibit similar properties .

The proposed mechanisms through which this compound may exert its effects include:

- Enzyme Inhibition : The furan moieties may interact with enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Receptor Modulation : Compounds with oxalamide structures are known to modulate receptor activity, which could be beneficial in treating conditions like depression or anxiety.

Case Studies and Research Findings

- Study on Antitumor Activity :

-

Neurokinin Receptor Antagonism :

- Research has highlighted the importance of neurokinin receptors in mood regulation and nausea. Compounds similar to this compound have shown promise as antagonists at these receptors, suggesting therapeutic applications in treating depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.